1-(3-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-9-5-6-15(11-17)21-19(24)20-12-14-10-18(23)22(13-14)16-7-3-2-4-8-16/h2-9,11,14H,10,12-13H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGAIWSBVYXYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Attachment of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with an appropriate nucleophile.
Urea Formation: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving urea derivatives.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of aryl urea derivatives, which exhibit structural diversity in substituents and heterocyclic appendages. Below is a detailed comparison with analogs from the provided evidence:
Substituent Effects on Physicochemical Properties
lists multiple urea derivatives (compounds 11a–11o) with varying aryl substituents and a conserved piperazine-thiazole core. Key comparisons include:
| Compound ID | Aryl Substituent | Molecular Weight ([M+H]+) | Yield (%) |
|---|---|---|---|
| 11a | 3-Fluorophenyl | 484.2 | 85.1 |
| 11f | 3-Chlorophenyl | 500.2 | 85.1 |
| 11l | 3-Methoxyphenyl | 496.3 | 85.2 |
| 11m | 3,5-Di(trifluoromethyl)phenyl | 602.2 | 84.7 |
- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxyphenyl group in 11l (electron-donating) contrasts with halogenated (11a, 11f) or trifluoromethyl-substituted (11m) analogs. Methoxy groups typically increase solubility and reduce logP compared to halogens or CF₃, which may enhance membrane permeability but reduce aqueous stability .
Structural Variations in Urea-Based Scaffolds
- Piperazine-Thiazole Core (): Compounds 11a–11o share a piperazine-thiazole motif, which may interact with metal ions or form hydrogen bonds.
- Methylurea Derivatives (): Compounds like 1-(4-bromo-3-((5-methoxypyridin-3-yl)oxy)phenyl)-3-methylurea (2) lack the pyrrolidinone moiety but include methylurea groups. These derivatives highlight the urea bridge’s versatility in linking aromatic and heterocyclic systems, though their biological targets (e.g., glucokinase activators, analgesics) differ from the pyrrolidinone-containing analogs .
Research Findings and Trends
- Synthetic Yields : All compounds in show high yields (83.7–88.2%), indicating robust synthetic routes for urea derivatives. The target compound (11l) at 85.2% yield aligns with this trend .
- Structural Diversity in Urea Compounds : and demonstrate urea’s adaptability in linking diverse pharmacophores, such as pyridin-2-yl () or quinazolin-4-one (), though biological activities vary widely .
Biological Activity
1-(3-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea, a compound with potential therapeutic applications, exhibits various biological activities that warrant detailed exploration. This article reviews the biological properties, mechanisms of action, and potential clinical implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 399.4 g/mol. The structure features a methoxyphenyl group and a pyrrolidinone moiety, which are crucial for its biological activity.
Anticancer Properties
Research has indicated that compounds similar to this compound possess significant anticancer properties. A study demonstrated that derivatives containing the pyrrolidinone structure showed cytotoxic effects on various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .
Neuroprotective Effects
In neuropharmacological studies, the compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. It was observed to reduce reactive oxygen species (ROS) levels in neuronal cell cultures, thereby enhancing cell viability under stress conditions. This suggests potential applications in treating neurodegenerative disorders .
Genotoxicity Testing
Genotoxicity assessments have been conducted to evaluate the safety profile of this compound. A series of tests, including the micronucleus test and sister chromatid exchange assays, indicated that it does not exhibit significant genotoxic effects at therapeutic concentrations, supporting its potential for clinical use .
Case Study 1: Anticancer Activity
A recent study evaluated the efficacy of this compound in human cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating effectiveness comparable to established chemotherapeutic agents. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Apoptosis via mitochondrial dysfunction |
| MCF7 (Breast Cancer) | 20 | Inhibition of cell cycle progression |
Case Study 2: Neuroprotective Effects
In a model of oxidative stress using SH-SY5Y neuroblastoma cells, the compound significantly reduced cell death caused by hydrogen peroxide exposure. The protective effect was attributed to its ability to scavenge free radicals and modulate antioxidant enzyme activity .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to mitochondrial membrane permeabilization.
- Antioxidant Activity : Reduction of oxidative stress markers and enhancement of endogenous antioxidant defenses.
- Cell Cycle Regulation : Modulation of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
